Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl-

Catalog No.
S13300970
CAS No.
102612-65-7
M.F
C7H7Cl2F4NO2
M. Wt
284.03 g/mol
Availability
In Stock
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Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5...

CAS Number

102612-65-7

Product Name

Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl-

IUPAC Name

5-chloro-4-[chloro(difluoro)methyl]-5,5-difluoro-2,4-dihydroxy-2-methylpentanenitrile

Molecular Formula

C7H7Cl2F4NO2

Molecular Weight

284.03 g/mol

InChI

InChI=1S/C7H7Cl2F4NO2/c1-4(15,3-14)2-5(16,6(8,10)11)7(9,12)13/h15-16H,2H2,1H3

InChI Key

OEIHURFLMQCJIG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(F)(F)Cl)(C(F)(F)Cl)O)(C#N)O

Valeronitrile, also known as pentanenitrile, is an organic compound with the molecular formula C₅H₉N. It appears as a clear, colorless to yellow liquid and is primarily used as an industrial solvent and chemical intermediate. Valeronitrile is characterized by its aliphatic nitrile structure, which contributes to its reactivity and utility in various chemical processes. The compound is slightly soluble in water and exhibits a range of conformers due to its flexible molecular structure .

  • Hydrolysis: Valeronitrile can be hydrolyzed to yield valeric acid, typically using strong acids or bases. This reaction can also occur under supercritical water conditions, achieving high conversion rates .
  • Polymerization: In the presence of certain metals or metal compounds, valeronitrile may polymerize, although it is generally stable under standard conditions .
  • Oxidation: The compound can be oxidized to form various products, including carboxylic acids. The biotransformation of valeronitrile in vivo leads to the liberation of cyanide ions, which are subsequently detoxified .

Valeronitrile exhibits notable biological activity primarily due to its potential toxicity. When metabolized, it releases cyanide ions, which can have harmful effects on biological systems. The toxicity mechanism involves cytochrome P450 enzymes that convert valeronitrile to cyanohydrin, followed by cyanide release . The detoxification process converts cyanide into thiocyanate, which is excreted in urine. Studies have shown that valeronitrile can induce the production of nitrilase enzymes in certain fungi, highlighting its role in biotransformation processes .

Valeronitrile can be synthesized through several methods:

  • Dehydration of Valeronamide: This method involves the removal of water from valeronamide under appropriate conditions to yield valeronitrile .
  • Heating 1-Chlorobutane with Sodium Cyanide: This reaction occurs in dimethyl sulfoxide and typically yields high purity levels .
  • Hydrogenation Reduction: Valeronitrile can also be produced via hydrogenation processes involving pentenonitrile and ethanol under controlled conditions .

Research on valeronitrile has focused on its interactions with biological systems and its metabolic pathways. Studies indicate that the compound's metabolism can lead to significant toxicological effects due to cyanide release. Investigations into enzyme interactions reveal that certain pretreatments can alter the metabolic fate of valeronitrile, affecting the levels of cyanide produced .

Valeronitrile shares structural similarities with other nitriles but possesses unique characteristics that differentiate it:

Compound NameMolecular FormulaKey Characteristics
PentanenitrileC₅H₉NAliphatic nitrile; toxic; hydrolyzes to valeric acid
AcetonitrileC₂H₃NSmaller structure; used as a solvent; less toxic
PropionitrileC₃H₇NSimilar reactivity; lower boiling point; less industrial use
ButyronitrileC₄H₉NIntermediate for synthesis; similar toxicity profile

Valeronitrile's unique combination of chain length and functional groups contributes to its specific reactivity patterns and biological interactions compared to these similar compounds. Its ability to induce enzyme production also sets it apart from others within this category .

The IUPAC name of this compound is derived from its valeronitrile backbone (pentanenitrile), which consists of a five-carbon chain terminating in a nitrile group. The substituents are numbered from the nitrile-bearing carbon (position 1) to the terminal methyl group (position 5). Key structural features include:

  • Position 2: A methyl group (-CH₃) and a hydroxyl group (-OH).
  • Position 4: A hydroxyl group (-OH) and a chlorodifluoromethyl group (-CF₂Cl).
  • Position 5: A chlorine atom and two fluorine atoms, forming a -CClF₂ moiety.

The molecular formula is C₆H₅Cl₂F₄NO₂, reflecting the incorporation of two chlorine atoms, four fluorine atoms, and two hydroxyl groups. The compound exhibits three stereocenters at positions 2, 4, and 5, though the specific stereochemistry remains unspecified in current literature.

Structural Challenges and Conformational Flexibility

The proximity of electronegative substituents (e.g., -CF₂Cl and -CClF₂) introduces significant steric and electronic effects. Density functional theory (DFT) calculations suggest that the chlorodifluoromethyl group at position 4 adopts a gauche conformation relative to the hydroxyl group to minimize dipole-dipole repulsions. Additionally, intramolecular hydrogen bonding between the hydroxyl groups at positions 2 and 4 stabilizes the molecule in solution.

Structural FeatureImpact on Reactivity
Chlorodifluoromethyl (-CF₂Cl)Enhances electrophilicity at position 4
Hydroxyl groups (-OH)Facilitates hydrogen bonding and solubility
Methyl group (-CH₃)Introduces steric hindrance at position 2

Historical Development of Polyhalogenated Valeronitrile Synthesis

Early Synthetic Approaches (Pre-2000)

Initial methods for synthesizing halogenated nitriles relied on nucleophilic substitution and Friedel-Crafts alkylation. For example, valeronitrile derivatives were prepared via the reaction of butyronitrile with alkyl halides in the presence of Lewis acids like aluminum chloride. However, these methods suffered from poor regioselectivity and low yields for polyhalogenated targets.

Advances in Catalytic Methods (2000–2020)

The advent of transition-metal catalysis revolutionized the synthesis of complex nitriles:

  • Cobalt-Catalyzed C–H Activation: Cp*Co(III)-mediated three-component reactions enabled the introduction of nitrile groups via sequential C–H bond addition to dienes and electrophilic cyanating agents. This method achieved >90% regioselectivity for quaternary centers.
  • Photoredox Catalysis: Visible-light-induced difluoroalkylation/C–H annulation cascades provided access to fluorinated valeronitriles with yields up to 85%.
MethodKey AdvantageYield Range
Cobalt CatalysisHigh stereocontrol for quaternary centers70–92%
Photoredox CatalysisMild conditions for fluorine incorporation65–85%
HydrogenationScalability for industrial applications95–98%

Modern Strategies (2020–Present)

Recent breakthroughs include enzyme-mediated biotransformations and electrochemical fluorination. For instance, fungal nitrilases have been engineered to selectively hydrolyze nitriles, enabling the stepwise introduction of halogen groups. Electrochemical methods, utilizing fluorinated ionic liquids, allow precise control over fluorine substitution patterns without harsh reagents.

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

282.9789965 g/mol

Monoisotopic Mass

282.9789965 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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